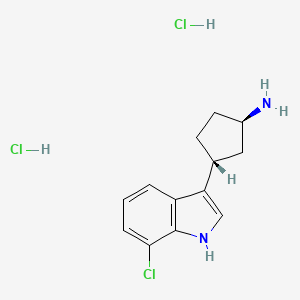
(1R,3R)-3-(7-Chloro-1H-indol-3-YL)cyclopentanamine 2hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3R)-3-(7-Chloro-1H-indol-3-YL)cyclopentanamine 2hcl is a chemical compound that features a cyclopentanamine structure substituted with a 7-chloro-1H-indole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-(7-Chloro-1H-indol-3-YL)cyclopentanamine 2hcl typically involves the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Chlorination: The indole moiety is then chlorinated at the 7-position using reagents such as thionyl chloride or phosphorus pentachloride.
Cyclopentanamine Formation: The cyclopentanamine structure is synthesized separately, often through the reduction of cyclopentanone with ammonia or amines in the presence of reducing agents like lithium aluminum hydride.
Coupling Reaction: The final step involves coupling the 7-chloroindole with the cyclopentanamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(1R,3R)-3-(7-Chloro-1H-indol-3-YL)cyclopentanamine 2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The chloro group in the indole moiety can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted indoles, amines, and alcohols, depending on the specific reaction conditions and reagents used.
科学研究应用
(1R,3R)-3-(7-Chloro-1H-indol-3-YL)cyclopentanamine 2hcl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (1R,3R)-3-(7-Chloro-1H-indol-3-YL)cyclopentanamine 2hcl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
(1R,3R)-3-(7-Bromo-1H-indol-3-YL)cyclopentanamine 2hcl: Similar structure with a bromine atom instead of chlorine.
(1R,3R)-3-(7-Fluoro-1H-indol-3-YL)cyclopentanamine 2hcl: Similar structure with a fluorine atom instead of chlorine.
(1R,3R)-3-(7-Methyl-1H-indol-3-YL)cyclopentanamine 2hcl: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (1R,3R)-3-(7-Chloro-1H-indol-3-YL)cyclopentanamine 2hcl lies in its specific substitution pattern and the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various chemical reactions, making the compound versatile for different applications.
属性
分子式 |
C13H17Cl3N2 |
|---|---|
分子量 |
307.6 g/mol |
IUPAC 名称 |
(1R,3R)-3-(7-chloro-1H-indol-3-yl)cyclopentan-1-amine;dihydrochloride |
InChI |
InChI=1S/C13H15ClN2.2ClH/c14-12-3-1-2-10-11(7-16-13(10)12)8-4-5-9(15)6-8;;/h1-3,7-9,16H,4-6,15H2;2*1H/t8-,9-;;/m1../s1 |
InChI 键 |
PVDJDYUPGDPFEU-UONRGADFSA-N |
手性 SMILES |
C1C[C@H](C[C@@H]1C2=CNC3=C2C=CC=C3Cl)N.Cl.Cl |
规范 SMILES |
C1CC(CC1C2=CNC3=C2C=CC=C3Cl)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















